Section 1: Core Concepts and Nomenclature
Section 1: Core Concepts and Nomenclature
An In-depth Technical Guide to Angiotensin A Trifluoroacetate Prepared by: Gemini, Senior Application Scientist
Angiotensin A trifluoroacetate is a synthetic peptide derivative crucial for cardiovascular research. Structurally, it is an analog of the potent vasoconstrictor Angiotensin II, with a single amino acid substitution: the N-terminal aspartic acid (Asp) is replaced by alanine (Ala).[1] Consequently, it is systematically referred to as [Ala¹]-Angiotensin II . The compound is typically supplied as a trifluoroacetate salt, a form that enhances its stability and solubility in aqueous solutions for experimental use.[2]
The peptide component, Angiotensin A, is a member of the renin-angiotensin system (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[3] The trifluoroacetate (TFA) is a counterion remaining from the purification process, specifically from reverse-phase high-performance liquid chromatography (RP-HPLC), where trifluoroacetic acid is a common mobile phase modifier.[4]
Section 2: Physicochemical Properties and Handling
Understanding the properties of Angiotensin A trifluoroacetate is fundamental to its effective use in research. Key characteristics are summarized below.
| Property | Value | Source |
| Synonyms | [Ala¹]-angiotensin II, Human Angiotensin A | [3] |
| Amino Acid Sequence | Ala-Arg-Val-Tyr-Ile-His-Pro-Phe | [3] |
| Molecular Formula | C₄₉H₇₁N₁₃O₁₀ | [3] |
| Molecular Weight | 1002.17 g/mol (as free base) | [3] |
| Appearance | White lyophilized powder | [5] |
| Purity | Typically ≥95% or ≥98% (as determined by HPLC) | [3] |
| Solubility | Soluble in water (approx. 1 mg/mL) | [5] |
| Storage Conditions | Store at -20°C, protect from light | [3] |
| Stability | Stable for ≥4 years when stored correctly at -20°C | [5] |
Expert Insight: The Role of the Trifluoroacetate (TFA) Counterion The presence of TFA is not trivial. It is an artifact of solid-phase peptide synthesis (SPPS) and purification. During SPPS, TFA is often used in the final step to cleave the synthesized peptide from the solid resin support.[6] In RP-HPLC, TFA serves as an ion-pairing agent that improves peak shape and resolution. While beneficial for purification, residual TFA can sometimes interfere with biological assays. For highly sensitive cell-based experiments, researchers may consider exchanging the TFA counterion for a more biologically compatible one, like acetate or hydrochloride.[7]
Section 3: Mechanism of Action and Biological Context
Angiotensin A, like its parent molecule Angiotensin II, exerts its physiological effects by interacting with specific cell surface receptors. Its primary role is as a vasoconstrictor, an action mediated through the Angiotensin II Type 1 (AT₁) receptor.[3]
The Renin-Angiotensin System (RAS) Cascade
The RAS is a multi-step enzymatic pathway. While Angiotensin A is a synthetic analog, understanding the natural pathway is crucial for contextualizing its use as a research tool. The simplified cascade shows the generation of the primary active hormone, Angiotensin II. Angiotensin A ([Ala¹]-Ang II) is used to probe the downstream effects of this pathway, particularly at the AT₁ receptor.
Caption: Simplified diagram of the Renin-Angiotensin System and the role of Angiotensin A.
AT₁ Receptor Signaling Pathway
Upon binding to the AT₁ receptor, a G-protein coupled receptor (GPCR), Angiotensin A initiates a signaling cascade that leads to vasoconstriction.[8]
-
Binding and Activation : Angiotensin A binds to the AT₁ receptor on vascular smooth muscle cells.
-
G-Protein Activation : The receptor activates the Gq alpha subunit (Gαq) of its associated G-protein.[8]
-
PLC Activation : Gαq activates Phospholipase C (PLC).
-
Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release : IP₃ binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Muscle Contraction : The increase in intracellular Ca²⁺ leads to the activation of myosin light chain kinase, resulting in the phosphorylation of myosin, smooth muscle contraction, and ultimately, vasoconstriction.[8]
Caption: AT₁ Receptor signaling cascade leading to vasoconstriction.
Section 4: Experimental Protocols & Methodologies
The reliability of experimental data hinges on correct sample handling and robust analytical methods.
Protocol 1: Preparation of Stock Solutions
Causality: Peptides are prone to degradation and adsorption to surfaces. Preparing concentrated stocks in appropriate solvents and storing them correctly is critical for maintaining peptide integrity and ensuring accurate concentrations in working solutions.
-
Pre-equilibration : Before opening, allow the vial of lyophilized Angiotensin A trifluoroacetate to equilibrate to room temperature for at least 10-15 minutes. This prevents condensation of moisture, which can affect peptide stability.
-
Reconstitution : Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in sterile, high-purity water to a convenient stock concentration (e.g., 1 mg/mL).[5] For peptides with solubility challenges, DMSO can be used, but ensure the final DMSO concentration in the assay is non-inhibitory (typically <0.5%).
-
Vortexing : Gently vortex to ensure the peptide is fully dissolved. Avoid vigorous or prolonged vortexing, which can cause aggregation.
-
Aliquoting : Dispense the stock solution into single-use aliquots in low-protein-binding polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability. Aqueous solutions should not be stored for more than one day at 4°C.
Protocol 2: Quality Control via RP-HPLC
Causality: RP-HPLC is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, incompletely deprotected peptides). The use of TFA in the mobile phase ensures sharp, symmetrical peaks for accurate quantification.
-
System Preparation :
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation : Dilute a small amount of the reconstituted stock solution in Mobile Phase A.
-
Chromatographic Method :
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm or 220 nm (peptide bonds) and 280 nm (tyrosine residue).
-
Gradient : A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This gradient must be optimized to ensure good separation of the main peak from any impurities.
-
-
Data Analysis : Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.
Caption: A typical quality control (QC) workflow for Angiotensin A trifluoroacetate.
Section 5: Applications in Research and Drug Development
Angiotensin A trifluoroacetate is a valuable pharmacological tool used primarily in:
-
Cardiovascular Research : As a potent AT₁ receptor agonist, it is used to induce vasoconstriction in ex vivo tissue preparations (e.g., aortic rings) and in vivo animal models to study the mechanisms of hypertension.[3]
-
Receptor Pharmacology : It serves as a reference compound in receptor binding assays to characterize the affinity and selectivity of novel AT₁ receptor antagonists (ARBs).
-
Drug Discovery : By providing a reliable method to stimulate the RAS pathway, it helps in the screening and validation of new antihypertensive drugs that target components of this system.[9] The development of selective AT₁ receptor blockers is a cornerstone of modern hypertension treatment.[10]
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